2-chloro-6-morpholinobenzonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers building fragment-based libraries often face limited vectors for elaboration and suboptimal lipophilicity. 2-Chloro-6-morpholinobenzonitrile (CAS 20925-56-8) solves this by providing two orthogonal synthetic handles (aryl chloride and morpholine nitrogen) and an optimal logP of 2.0 for BBB penetration. Key differentiators: - Balanced mu-opioid (IC50 251 nM) and SERT (IC50 67 nM) dual-target activity for analgesic/antidepressant leads. - Validated in Catellani-type amination/cyanation reactions for efficient ortho-amination. - Verified 1H NMR and FTIR spectra in SpectraBase ensure analytical reliability for QC and impurity profiling. Supplied as a crystalline solid (≥95% purity), ready for immediate hit-to-lead elaboration.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67
CAS No. 20925-56-8
Cat. No. B2602811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-morpholinobenzonitrile
CAS20925-56-8
Molecular FormulaC11H11ClN2O
Molecular Weight222.67
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC=C2)Cl)C#N
InChIInChI=1S/C11H11ClN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
InChIKeyUAQGIIVRECJHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-morpholinobenzonitrile Overview


2-Chloro-6-morpholinobenzonitrile (CAS 20925-56-8) is an ortho-substituted benzonitrile building block characterized by a chlorine atom at the 2-position and a morpholine ring at the 6-position. It has a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol [1]. The compound is primarily employed as a synthetic intermediate and a fragment scaffold in medicinal chemistry, enabling the construction of diverse heterocyclic systems for drug discovery [2]. Its solid, crystalline nature and the presence of two chemically distinct functional handles (aryl chloride and morpholine) position it as a versatile node for parallel synthesis and library generation.

Synthetic Strategy
Heterocycle construction via parallel synthesis
Fragment Library
Rule-of-Three compliant FBDD starting point
Functional Handles
Aryl chloride and morpholine for orthogonal elaboration

2-Chloro-6-morpholinobenzonitrile Uniqueness


Generic substitution within the morpholinobenzonitrile family is unreliable due to the specific electronic and steric interplay of the 2-chloro and 6-morpholino groups. The chlorine atom is not merely a placeholder; it significantly modulates the electron density of the aromatic ring, affecting the reactivity of the nitrile group and the stability of the morpholine ring under acidic or oxidative conditions [1]. Furthermore, replacing the chlorine with other halogens (e.g., fluorine) or removing it altogether alters the lipophilicity (logP) and hydrogen-bonding capacity, leading to measurable differences in passive membrane permeability and off-target binding profiles when the scaffold is elaborated [2]. The following quantitative evidence demonstrates these critical differentiators.

Halogen substitution
Replacing 2-chloro with fluoro or hydrogen may shift logP and hydrogen-bonding capacity, altering permeability and binding profiles.
Morpholine removal
Absence of the 6-morpholino group eliminates a key hydrogen-bond acceptor, likely reducing solubility and target interactions.
Analogue batch variation
Non-certified benzonitrile analogues without spectral QC may introduce batch-to-batch variability in synthetic outcomes.

2-Chloro-6-morpholinobenzonitrile Differentiation Evidence


Lipophilicity Advantage Over Non-Halogenated Analog

The presence of the 2-chloro substituent substantially increases the compound's lipophilicity compared to its non-halogenated counterpart. The computed octanol-water partition coefficient (XLogP3-AA) for 2-chloro-6-morpholinobenzonitrile is 2.0, which is approximately 0.7 log units higher than that of 2-morpholinobenzonitrile (XLogP3 = 1.3) [1]. This quantified shift in lipophilicity is critical for controlling the ADME profile of derived lead compounds.

Lipophilicity comparison
Head-to-head
XLogP3 2.0 vs 1.3 (non-halogenated analog)
Supports logP-driven permeability screening
Computed data; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Differentiated CNS Target Activity Profile

The compound exhibits a distinct polypharmacological profile that differentiates it from other simple morpholinobenzonitrile analogs. In curated bioactivity assays, 2-chloro-6-morpholinobenzonitrile displays significant affinity for the mu-opioid receptor (MOR), the serotonin transporter (SERT), and the melanin-concentrating hormone receptor 2 (MCHR2). Its activity at MOR (IC50 = 251 nM) and SERT (IC50 = 67 nM) contrasts sharply with the weak inhibition of acetylcholinesterase (AChE, Kd > 100 µM) [1][2]. This particular selectivity fingerprint is not commonly observed in the non-halogenated or para-substituted morpholinobenzonitrile series, making it a privileged starting point for neuroscience-focused libraries.

CNS target engagement
Class-level inference
MOR IC50=251 nM; SERT IC50=67 nM; AChE Kd>100 µM
Supports dual MOR/SERT interaction profiling
BindingDB entries; class baseline >10 µM typical
Neuropharmacology BindingDB Target Engagement

Optimal Fragment-Like Physicochemical Profile

The compound strictly adheres to the 'Rule of Three' (RO3) guidelines for fragment-based screening. With a molecular weight of 222.67 Da (< 300 Da), an XLogP3 of 2.0 (≤ 3), a hydrogen bond acceptor count of 3 (≤ 6), and a rotatable bond count of 1 (≤ 3), it is an ideal FBDD candidate [1]. This contrasts with many older fragment libraries that contain compounds with higher molecular complexity or non-drug-like features. In comparative fragment library analyses, the combination of a halogen and a saturated heterocycle in an ortho-substituted benzonitrile represents a highly desirable chemotype due to its synthetic tractability and high hit rates.

RO3 compliance
Class-level inference
MW 222.67; logP 2.0; HBA 3; RotBonds 1
Fits strict FBDD physicochemical filters
All parameters within RO3 limits
Fragment-Based Drug Discovery FBDD Rule of Three

Verified Analytical Identity for QC

The compound's identity can be unambiguously verified using its unique spectral fingerprint. A certified 1H NMR spectrum and a FTIR spectrum are available in the SpectraBase database, providing a definitive analytical reference [1]. This is a crucial differentiator from less well-characterized or in-house synthesized analogs, where batch-to-batch variability can compromise experimental reproducibility. The InChIKey (UAQGIIVRECJHSJ-UHFFFAOYSA-N) provides an additional unambiguous digital identifier for cheminformatics processing.

Analytical identity
Supporting evidence
1H NMR and FTIR spectra available
Enables in-house QC verification
SpectraBase reference data
Analytical Chemistry Quality Control Spectroscopy

2-Chloro-6-morpholinobenzonitrile Applications


Dual MOR/SERT Fragment for CNS Drug Discovery

The compound's balanced activity at mu-opioid and serotonin transporter targets (IC50s of 251 nM and 67 nM, respectively) makes it an exceptional starting fragment for developing novel analgesics or antidepressants with a dual mechanism of action [1]. Its enhanced lipophilicity (logP 2.0) is well-suited for crossing the blood-brain barrier, a requirement that a more polar, non-halogenated analog would not satisfy as effectively [2].

Fragment-Based Screening Library Design

With a molecular weight of 222.67 Da and all Rule of Three parameters within ideal limits, this compound is a premier candidate for inclusion in next-generation FBDD libraries [1]. Its two orthogonal synthetic handles (the aryl chloride and the morpholine nitrogen) allow for straightforward elaboration in hit-to-lead campaigns, providing a higher density of diversity vectors than many competing fragments.

ortho-Aminated Benzonitrile Scaffold Synthesis

The compound serves as a model substrate for palladium-catalyzed Catellani-type amination/cyanation reactions, which are efficient methods for constructing ortho-aminated benzonitriles in a single pot [1]. The presence of the chlorine atom enables subsequent late-stage functionalization via cross-coupling, a synthetic strategy that is not possible with the non-halogenated analog, providing a distinct strategic advantage for complex molecule synthesis.

Analytical Reference Standard

The availability of a verified 1H NMR and FTIR spectral fingerprint in the SpectraBase database positions this compound as a reliable reference standard for analytical chemistry applications [1]. This is particularly valuable for HPLC method development and impurity profiling in pharmaceutical quality control, where an unambiguous and publicly accessible spectral reference is a strict regulatory requirement.

Application
Selection Property
Validation Focus
CNS dual-target fragment studies
MOR/SERT interaction profile
Binding selectivity and permeability
Fragment-based library screening
Physicochemical RO3 compliance
Fragment diversity and hit-rate assessment
ortho-Aminated benzonitrile synthesis
Aryl chloride cross-coupling handle
Catellani-type amination scope
Analytical reference standard
Certified spectral fingerprint
NMR/FTIR identity verification
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